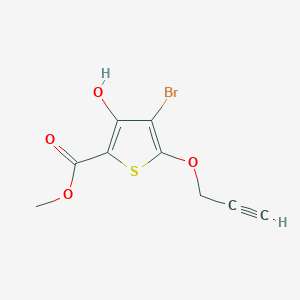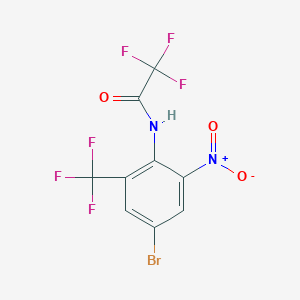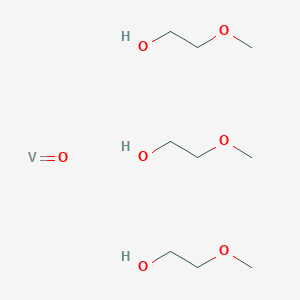
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a benzyl alcohol structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol typically involves multiple steps. One common method includes the bromination of 4-methyl-5-(trifluoromethyl)benzyl alcohol using N-bromosuccinimide (NBS) under radical conditions . The reaction is initiated by the formation of a radical intermediate, which then reacts with NBS to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: 3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde or 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid.
Reduction: 4-Methyl-5-(trifluoromethyl)benzyl alcohol.
Substitution: 3-Hydroxy-4-methyl-5-(trifluoromethyl)benzyl alcohol or 3-Amino-4-methyl-5-(trifluoromethyl)benzyl alcohol.
Applications De Recherche Scientifique
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol is used in various scientific research fields:
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mécanisme D'action
The mechanism by which 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzyl alcohol: Lacks the bromine and methyl groups, resulting in different reactivity and applications.
4-(Trifluoromethyl)benzyl bromide: Contains a bromine atom but lacks the alcohol group, making it more reactive in substitution reactions.
4-(Trifluoromethyl)benzylamine: Contains an amine group instead of an alcohol, leading to different biological activities.
Uniqueness
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol is unique due to the combination of bromine, methyl, and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability.
Propriétés
Formule moléculaire |
C9H8BrF3O |
|---|---|
Poids moléculaire |
269.06 g/mol |
Nom IUPAC |
[3-bromo-4-methyl-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C9H8BrF3O/c1-5-7(9(11,12)13)2-6(4-14)3-8(5)10/h2-3,14H,4H2,1H3 |
Clé InChI |
ZAGBQINCBAWJGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)

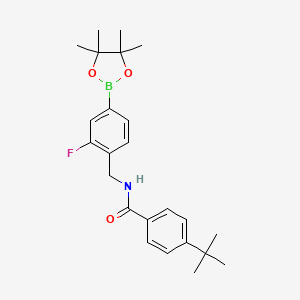
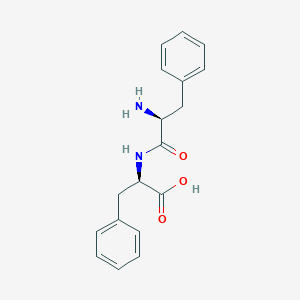
![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)
